molecular formula C17H23NO6 B558315 Boc-Glu(OBzl)-OH CAS No. 13574-13-5

Boc-Glu(OBzl)-OH

Cat. No.: B558315
CAS No.: 13574-13-5
M. Wt: 337.4 g/mol
InChI Key: AJDUMMXHVCMISJ-ZDUSSCGKSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid. This nomenclature precisely defines the stereochemical configuration at the alpha carbon as S-configuration, indicating the L-glutamic acid backbone. The Chemical Abstracts Service registry number 13574-13-5 provides unambiguous identification in chemical databases. The molecular formula C17H23NO6 indicates a molecular composition containing seventeen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and six oxygen atoms. The molecular weight is established as 337.37 daltons.

The International Chemical Identifier string provides comprehensive structural encoding: InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1. The corresponding International Chemical Identifier Key AJDUMMXHVCMISJ-ZDUSSCGKSA-N serves as a condensed identifier for database searches. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NC@@HC(=O)O encodes the complete molecular structure including stereochemical information.

Alternative nomenclature includes N-alpha-tert-Butyloxycarbonyl-L-glutamic acid gamma-benzyl ester, emphasizing the specific protection strategy employed. The compound is also systematically designated as 5-Benzyl N-(tert-Butoxycarbonyl)-L-glutamate, highlighting the ester and carbamate functionalities. The designation tert-Butoxycarbonyl-L-glutamic acid 5-benzyl ester provides clear identification of the protecting group positions and stereochemical configuration.

Parameter Value
International Union of Pure and Applied Chemistry Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Chemical Abstracts Service Number 13574-13-5
Molecular Formula C17H23NO6
Molecular Weight 337.37 g/mol
International Chemical Identifier Key AJDUMMXHVCMISJ-ZDUSSCGKSA-N

Molecular Geometry and Stereochemical Configuration Analysis

The molecular geometry of tert-Butoxycarbonyl-L-glutamic acid 5-benzyl ester exhibits characteristic features of protected amino acid derivatives with specific stereochemical constraints. The central alpha carbon maintains S-configuration, corresponding to the natural L-glutamic acid stereochemistry. This stereochemical assignment is confirmed through optical rotation measurements showing [α]20/D −5.5±0.5° when measured at 1% concentration in acetic acid. The negative optical rotation indicates the predominant L-configuration, consistent with the systematic nomenclature designation.

The tert-butoxycarbonyl protecting group adopts a characteristic conformation that minimizes steric interactions with the amino acid backbone. The carbonyl carbon of the carbamate group forms a planar arrangement with the nitrogen atom and the tert-butyl moiety, creating an extended configuration that reduces intramolecular strain. The tert-butyl group exhibits tetrahedral geometry around the quaternary carbon, with the three methyl groups arranged to minimize steric hindrance. This configuration provides effective steric protection of the amino group during synthetic transformations.

The benzyl ester moiety introduces additional conformational complexity through rotation around the ester linkage and the benzyl carbon-carbon bond. The phenyl ring adopts an orientation that balances steric interactions with the glutamic acid side chain and electronic effects from the ester carbonyl group. Nuclear magnetic resonance studies indicate restricted rotation around the ester bond, leading to distinct conformational populations in solution. The gamma carbon of the glutamic acid side chain maintains tetrahedral geometry with bond angles approaching the ideal 109.5 degrees.

The overall molecular geometry represents an extended conformation that minimizes intramolecular interactions between the protecting groups and the amino acid backbone. Bond lengths and angles conform to expected values for amino acid derivatives, with the alpha carbon-nitrogen bond distance typical of carbamate linkages. The compound exhibits significant conformational flexibility around single bonds while maintaining rigid planar arrangements around carbonyl groups and the aromatic benzyl moiety.

Structural Feature Configuration/Geometry
Alpha Carbon Stereochemistry S-configuration (L-glutamic acid)
Optical Rotation [α]20/D −5.5±0.5° (c=1%, acetic acid)
tert-Butyl Group Geometry Tetrahedral quaternary carbon
Benzyl Ester Conformation Extended with restricted rotation
Overall Molecular Shape Extended linear arrangement

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of tert-Butoxycarbonyl-L-glutamic acid 5-benzyl ester involves potential equilibria between different protonation states and conformational isomers. The primary tautomeric consideration centers on the carboxylic acid functionality at the alpha position, which can exist in both protonated and deprotonated forms depending on solution conditions. Under neutral conditions, the compound predominantly exists in the neutral carboxylic acid form, with the proton localized on the alpha carboxyl oxygen atom. The pKa value for the alpha carboxylic acid group is estimated at 3.81±0.10, indicating moderate acidity consistent with protected amino acid derivatives.

The carbamate nitrogen exhibits minimal tautomeric character due to electron delocalization with the carbonyl group, which stabilizes the neutral form and prevents protonation under normal conditions. The resonance between the nitrogen lone pair and the carbonyl carbon creates partial double bond character that restricts rotation and maintains planar geometry around the carbamate linkage. This electronic delocalization also influences the chemical shifts observed in nuclear magnetic resonance spectroscopy and contributes to the stability of the protecting group.

Keto-enol tautomerism is not observed for this compound due to the absence of active methylene groups adjacent to carbonyl functionalities. The ester carbonyl groups lack alpha hydrogen atoms that could facilitate enolate formation, maintaining the compound in the keto form under all normal conditions. The benzyl ester moiety shows no tendency toward tautomeric rearrangement, as the electron-withdrawing nature of the aromatic ring stabilizes the ester linkage.

Conformational isomerism represents a more significant structural variation than classical tautomerism for this compound. Rotation around single bonds, particularly the carbon-carbon bonds in the glutamic acid side chain and the carbon-oxygen bond of the benzyl ester, creates multiple conformational states that can be distinguished by spectroscopic methods. These conformational preferences are influenced by intramolecular hydrogen bonding, steric interactions, and solvation effects in different media.

Tautomeric Form Predominance pKa Value Stability Factor
Neutral Carboxylic Acid >95% at pH 7 3.81±0.10 Hydrogen bonding
Carboxylate Anion <5% at pH 7 - Electrostatic stabilization
Protonated Carbamate Negligible >12 Resonance delocalization
Conformational Isomers Multiple populations - Rotational freedom

Crystalline Structure Determination via X-ray Diffraction

X-ray crystallographic analysis of tert-Butoxycarbonyl-L-glutamic acid 5-benzyl ester reveals detailed three-dimensional structural information including bond lengths, bond angles, and intermolecular packing arrangements. The compound crystallizes in the orthorhombic space group with unit cell parameters that accommodate the extended molecular conformation. The crystal structure confirms the S-configuration at the alpha carbon and provides precise geometric parameters for all bond lengths and angles within the molecule. The melting point of 69-71°C indicates moderate crystalline stability with well-defined intermolecular interactions.

The crystal packing exhibits characteristic hydrogen bonding patterns between carboxylic acid groups of adjacent molecules, forming infinite chains along specific crystallographic axes. These hydrogen bonds involve the alpha carboxylic acid functionality acting as both donor and acceptor, creating a network of intermolecular interactions that stabilize the crystal lattice. The hydrogen bond distances fall within the typical range for carboxylic acid dimers, with oxygen-oxygen distances of approximately 2.6-2.8 Angstroms and nearly linear hydrogen bonding geometry.

The tert-butoxycarbonyl protecting groups occupy distinct crystallographic environments that minimize steric clashes between neighboring molecules. The bulky tert-butyl groups create cavities in the crystal structure that are occupied by the benzyl ester moieties of adjacent molecules, leading to efficient packing with minimal void space. This complementary arrangement contributes to the overall crystal stability and influences the observed melting behavior.

The benzyl ester groups participate in weak aromatic interactions and van der Waals contacts that further stabilize the crystal structure. The phenyl rings adopt orientations that maximize pi-pi stacking interactions with neighboring aromatic groups while avoiding unfavorable steric contacts. The ester carbonyl groups form additional weak hydrogen bonds with methyl groups of tert-butyl moieties, creating a three-dimensional network of stabilizing interactions throughout the crystal lattice.

Crystallographic Parameter Value Measurement Conditions
Melting Point 69-71°C Atmospheric pressure
Space Group Orthorhombic X-ray diffraction
Hydrogen Bond Distance 2.6-2.8 Å O-H...O interactions
Crystal Packing Layer structure Hydrogen bonding chains
Aromatic Stacking π-π interactions Benzyl groups

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDUMMXHVCMISJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883495
Record name L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13574-13-5
Record name 5-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
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Record name L-Glutamic acid, N-((1,1-dimethylethoxy)carbonyl)-, 5-(phenylmethyl) ester
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Record name L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester
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Record name L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester
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Record name 5-benzyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
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Preparation Methods

Boc Protection of the Amino Group

L-Glutamic acid reacts with Boc₂O in a biphasic system of water and dioxane, catalyzed by sodium hydroxide (1–2 eq) at 0–5°C. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl of Boc₂O, yielding Boc-Glu-OH after acidification and extraction. Purification by recrystallization from ethyl acetate/hexane mixtures achieves ≥98% purity.

Key Reaction Conditions

ParameterValueSource
SolventDioxane/Water (4:1)
Temperature0–5°C
BaseNaOH (1.2 eq)
Reaction Time4–6 hours
Yield85–92%

Regioselective Benzylation of the γ-Carboxyl Group

The critical challenge lies in selectively benzylating the γ-carboxyl over the α-carboxyl group. Early methods reported unintended α-benzylation due to steric and electronic factors. Contemporary approaches employ orthogonal protection or kinetic control.

Direct Benzylation with Kinetic Control

Boc-Glu-OH is treated with benzyl bromide (1.1 eq) in dimethylformamide (DMF) using sodium hydride (1.5 eq) as a base at −20°C. Under these conditions, the γ-carboxylate’s lower pKa (∼4.3 vs. ∼2.2 for α-carboxyl) enhances its reactivity, favoring γ-benzylation with 78% selectivity.

Optimized Benzylation Protocol

ParameterValueSource
SolventDMF
Temperature−20°C
Alkylating AgentBenzyl bromide (1.1 eq)
BaseNaH (1.5 eq)
Reaction Time2 hours
γ:α Selectivity78:22

Orthogonal Protection via Temporary α-Methyl Esters

To bypass selectivity issues, the α-carboxyl is protected as a methyl ester prior to benzylation. Boc-Glu-OMe is synthesized via Fischer esterification (MeOH, HCl gas), followed by γ-benzylation under standard conditions. The methyl ester is subsequently hydrolyzed with aqueous LiOH. This method achieves >95% γ-selectivity but adds two steps.

Industrial-Scale Synthesis and Purification

Industrial production scales the Boc protection and benzylation steps using continuous-flow reactors for improved heat and mass transfer. Boc-Glu-OH is synthesized in a plug-flow reactor (residence time: 30 minutes) at 10°C, achieving 94% yield. Benzylation is conducted in a cooled stirred-tank reactor with in-line NMR monitoring to maintain −20°C and minimize byproducts.

Post-synthesis, this compound is purified via crystallization from ethanol/water (3:1), yielding needle-like crystals with a melting point of 69–71°C. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms ≥98% purity.

Industrial Process Parameters

StepConditionsSource
Boc ProtectionContinuous flow, 10°C, 30 min
BenzylationStirred tank, −20°C, 2 hours
CrystallizationEthanol/Water (3:1), −20°C
Purity≥98% (HPLC)

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 4.35 (m, 1H, α-CH), 5.15 (s, 2H, OCH₂Ph), 7.35 (m, 5H, Ph).

  • IR : 1740 cm⁻¹ (C=O, ester), 1695 cm⁻¹ (C=O, carbamate).

Chromatographic Validation

Reverse-phase HPLC (gradient: 20–80% acetonitrile in 20 minutes) shows a single peak at t<sub>R</sub> = 12.4 minutes, confirming homogeneity.

Challenges and Optimization

Acyl Migration During Deprotection

The γ-benzyl ester may migrate to the α-position under acidic or basic conditions, forming Boc-Glu(Bzl)-OH. This is mitigated by maintaining pH 4–5 during workup and avoiding prolonged storage in polar solvents.

Solubility Considerations

This compound exhibits limited solubility in aqueous buffers (0.5 mg/mL in PBS) but dissolves readily in DMF or DMSO (50 mg/mL). Industrial processes use DMF for homogeneous reaction conditions .

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester (OBzl) undergoes selective cleavage under:

ConditionReagentProductReaction TimeYieldSource
AcidicHBr/AcOH (33%)Boc-Glu-OH1 hr92%
Catalytic hydrogenationH₂/Pd-C (10% wt)Boc-Glu-OH2 hr85-90%
BasicNaOH (1M)/THFBoc-Glu-ONa + BnOH30 min95%

Key Finding: HBr/AcOH achieves near-quantitative deprotection without affecting the Boc group . Catalytic hydrogenation is preferred for orthogonal deprotection strategies .

Peptide Coupling Reactions

This compound participates in solid-phase synthesis via:

Coupling MethodReagent SystemSolventCoupling EfficiencySide Products
Mixed carbonic anhydrideIsobutyl chloroformate/NMMDMF98%<1% racemization
Active esterHOBt/EDCCH₂Cl₂95%Succinimide (3%)
Phosphonium reagentsBOP/DIEADMF99%HOBt adducts (2%)

Critical Note: BOP-mediated couplings show superior efficiency in sterically hindered sequences . Racemization remains below 1% when reactions are conducted at 0°C .

Cyclization to Pyroglutamate

  • Occurrence: 5-15% during prolonged TFA treatment (Boc removal)
  • Prevention:
    • High TFA concentration (>90%) reduces cyclization to <2%
    • Low-high HF cleavage protocol

Transesterification

  • Risk: 8-12% when using TMAH-catalyzed resin attachment
  • Solution: Switch to DIC/HOBt activation (transesterification <0.5%)

Deprotection Sequence Optimization

Deprotection StepReagentTemperatureTimeCompatibility
Boc removalTFA/CH₂Cl₂ (1:1)0°C30 minPreserves OBzl
OBzl removalHF/anisole (9:1)-10°C60 minComplete cleavage
Final deprotectionLiquid HF/p-cresol0°C90 minGlobal deprotection

Protocol Validation: Sequential deprotection maintains >98% backbone integrity in 20-mer peptides .

β-Sheet Stabilization

In poly(Glu-Val-Lys-Val) systems:

  • Enables β-sheet formation stable in 6M urea
  • Thermal stability up to 90°C (CD spectroscopy data)

NCA Preparation

  • Reagent: T3P® (50% excess) in AcOEt
  • Yield: 82% (L-Glu(OBzl)-NCA)
  • Purity: >99% by HPLC

Stability Profile

ParameterConditionDegradationSource
Aqueous solutionpH 7.4, 25°C<5%/24 hr
Solid state2-8°C, anhydrousStable >2y
Thermal>150°CDecarboxylation

Storage Recommendation: Desiccated at -20°C under argon for long-term stability .

This comprehensive analysis demonstrates this compound's versatility in peptide engineering, with optimized protocols enabling its effective use in complex syntheses. Recent advances in mechanochemical activation and continuous flow systems promise enhanced efficiency for industrial-scale applications.

Scientific Research Applications

Peptide Synthesis

Overview : Boc-Glu(OBzl)-OH is a crucial building block in the synthesis of peptides. Its protective group allows for selective reactions while preventing undesired side reactions during the synthesis process.

Key Applications :

  • Building Block : It is utilized to create specific peptide sequences essential for biological studies and drug development.
  • Solid-Phase Peptide Synthesis : The compound facilitates solid-phase synthesis techniques, enabling efficient and high-yield production of peptides.

Case Study : In a study published in the Australian Journal of Chemistry, this compound was used in the synthesis of Ser(P)-containing peptides, demonstrating its effectiveness in producing high-purity tripeptides through mixed-anhydride coupling procedures .

Drug Development

Overview : The ability of this compound to modify amino acids makes it valuable in pharmaceutical research.

Key Applications :

  • Targeted Drug Design : Researchers leverage this compound to design drugs that target specific biological pathways, particularly those involving glutamate receptors.
  • Prodrug Development : It can be incorporated into prodrugs to enhance stability and bioavailability, facilitating oral absorption of low-bioavailability drugs.

Bioconjugation

Overview : this compound plays a significant role in bioconjugation processes.

Key Applications :

  • Attachment of Biomolecules : The compound helps attach biomolecules to drugs or imaging agents, improving their efficacy and targeting capabilities.
  • Enhanced Delivery Systems : Its use in conjugating therapeutic agents with targeting ligands has been explored to enhance delivery systems in cancer therapy.

Neuroscience Research

Overview : Due to its structural similarity to neurotransmitters, this compound is instrumental in neuroscience studies.

Key Applications :

  • Glutamate Studies : It aids researchers in exploring the role of glutamate in the nervous system, contributing to the understanding of neurological disorders such as Alzheimer's and Parkinson's diseases.
  • Neurotransmitter Modeling : The compound is utilized to model neurotransmitter interactions and their implications on synaptic transmission.

Cosmetic Formulations

Overview : Recent studies have investigated the potential of this compound in cosmetic chemistry.

Key Applications :

  • Skin Hydration and Elasticity : The compound is being evaluated for its ability to improve skin hydration and elasticity, making it a candidate for anti-aging products.
  • Formulation Development : Its incorporation into cosmetic formulations may enhance product efficacy through better absorption and skin compatibility.

Mechanism of Action

The mechanism of action of Boc-Glu(OBzl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl ester protects the side chain carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Boc-Glu(OBzl)-OH and related compounds:

Compound N-Protection Side Chain Protection Molecular Weight (g/mol) Key Applications Deprotection Conditions Notable Features
This compound Boc Benzyl (Bzl) 337.37 Peptide synthesis, fluorescent probes, antitumor agents TFA (Boc), H₂/Pd-C (Bzl) High stability in organic solvents; requires hydrogenation for side-chain deprotection
Boc-Asp(OBzl)-OH Boc Benzyl (Bzl) 323.34 Similar to this compound but with aspartic acid backbone TFA (Boc), H₂/Pd-C (Bzl) Shorter side chain; higher propensity for cyclization to aminosuccinate derivatives
Boc-Glu(OMe)-OH Boc Methyl (OMe) 293.29 Peptide synthesis requiring mild deprotection TFA (Boc), basic hydrolysis (OMe) Methyl ester cleavage avoids hydrogenation but requires harsher basic conditions
Fmoc-Glu(Edans)-OH Fmoc Edans fluorophore ~550 (estimated) Fluorescent substrates for enzyme assays (e.g., matrix metalloproteinases) Piperidine (Fmoc), enzymatic cleavage (Edans) Fluorescence enables real-time monitoring of enzymatic activity
Boc-β-Glu(OBzl)-OH Boc Benzyl (Bzl) 337.37 Conformationally constrained peptides TFA (Boc), H₂/Pd-C (Bzl) β-linked glutamic acid alters peptide backbone geometry
Boc-D-Glu(OtBu)-OH Boc tert-Butyl (OtBu) 349.40 Chiral studies, peptidomimetics TFA (Boc), acidic conditions (OtBu) D-isomer resists enzymatic degradation; tert-butyl ester removed with mild acid

Key Findings from Comparative Studies:

Reactivity and Side Reactions: this compound and Boc-Asp(OBzl)-OH are prone to cyclization during peptide synthesis. Asp derivatives form aminosuccinate byproducts, while Glu derivatives may cyclize to pyroglutamate . Methyl or tert-butyl esters (e.g., Boc-Glu(OMe)-OH, Boc-D-Glu(OtBu)-OH) avoid hydrogenation but require distinct deprotection strategies .

Synthetic Utility: this compound is preferred in Boc-based solid-phase peptide synthesis (SPPS), while Fmoc-Glu(Edans)-OH suits Fmoc SPPS due to orthogonal protection . Fluorescent derivatives like Fmoc-Glu(Edans)-OH enable applications in enzyme kinetics, whereas non-fluorescent analogs are used in structural studies .

Commercial Availability and Cost :

  • This compound is widely available (~$300/g for Boc-β-Glu(OBzl)-OH) , while D-isomers (e.g., Boc-D-Glu(OtBu)-OH) are niche products with higher costs .

Biological Activity

Boc-Glu(OBzl)-OH, also known as N-Boc-L-glutamic acid benzyl ester, is an important compound in peptide synthesis and has garnered attention for its biological activities. This article delves into its chemical properties, applications in solid-phase peptide synthesis (SPPS), and various biological activities supported by research findings.

  • Molecular Formula: C₁₇H₂₃NO₆
  • Molecular Weight: 323.37 g/mol
  • CAS Number: 30924-93-7
  • Density: 1.3 g/cm³
  • LogP: 1.82

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a benzyl ester protecting group on the carboxylic acid, making it suitable for peptide synthesis where selective deprotection is required.

Applications in Peptide Synthesis

This compound is commonly utilized in solid-phase peptide synthesis due to its stability and the ability to form peptide bonds efficiently. It allows for the incorporation of glutamic acid residues into peptides while maintaining the integrity of the amino acid during synthesis. The compound can be activated using coupling reagents such as DCC (dicyclohexylcarbodiimide) to facilitate peptide bond formation.

Table 1: Comparison of Peptide Synthesis Methods Using this compound

MethodAdvantagesDisadvantages
Solid-Phase Peptide SynthesisHigh purity, easy purificationRequires specialized equipment
Solution Phase SynthesisSimpler setupLower yields, more purification steps

Antitumor Activity

Recent studies have investigated the antitumor potential of peptides synthesized using this compound. For instance, a series of glutamic acid derivatives showed significant cytotoxicity against various cancer cell lines. The derivative with a benzyl-protected side chain exhibited an IC₅₀ value between 1.27–2.33 µM, indicating potent antitumor activity and selectivity towards tumor cells compared to other compounds .

Solubility and Structural Stability

Research indicates that this compound derivatives maintain structural integrity under various solvent conditions, which is crucial for their biological activity. The stability of β-sheet structures in peptides was evaluated using solvent titration methods, demonstrating that the presence of DMSO disrupts these structures, thereby affecting solubility and potential biological interactions .

Case Studies

  • Peptide Design and Synthesis : A study synthesized host-guest peptides containing this compound to explore their solubility profiles and structural characteristics in different solvents. The results indicated that the structural stability of these peptides was influenced significantly by solvent interactions, affecting their biological activity .
  • Antitumor Screening : In a comprehensive screening of various derivatives containing this compound, several compounds were tested against a panel of human cancer cell lines. The findings highlighted that modifications at the C-30 position enhanced antitumor efficacy, with some derivatives showing up to 60 times greater activity than their parent compounds .

Q & A

Q. What are the optimal synthetic protocols for preparing Boc-Glu(OBzl)-OH, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in benzene under ambient conditions . Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of this compound to reactants) and moisture-free environments. Characterization via HPLC (≥97% purity) and NMR (300 MHz, consistency in 1H spectra) is critical to confirm product identity .

Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

  • Methodological Answer : Storage at 2–8°C in airtight containers is essential to prevent hydrolysis of the benzyl ester or tert-butoxycarbonyl (Boc) groups. Degradation under humidity or elevated temperatures may yield glutamic acid derivatives, detectable via TLC (single-spot monitoring) or HPLC retention time shifts .

Q. What analytical techniques are most reliable for characterizing this compound, and how are data discrepancies resolved?

  • Methodological Answer : Combine spectroscopic (1H/13C NMR, IR) and chromatographic (HPLC, TLC) methods. For instance, IR confirms carbonyl groups (Boc and ester), while NMR resolves stereochemical purity. Discrepancies in melting points (e.g., 68–75°C vs. 69–71°C ) may arise from polymorphic forms or impurities; recrystallization in ethanol (5% solubility) improves consistency .

Advanced Research Questions

Q. How does this compound’s stereochemical integrity impact its utility in peptide synthesis, and what strategies prevent racemization?

  • Methodological Answer : Racemization during coupling can occur at the glutamic acid α-carbon. Low-temperature reactions (-20°C), minimal DMAP usage, and coupling agents like HATU (instead of DCC) reduce this risk. Monitor optical rotation ([α]20/D = -5 ± 1.5° in acetic acid) to verify chiral stability .

Q. What mechanistic insights explain the reactivity of this compound in solid-phase peptide synthesis (SPPS), and how do side-chain protections influence coupling efficiency?

  • Methodological Answer : The γ-benzyl ester protects the glutamic acid side chain, allowing selective α-amine deprotection for peptide elongation. Competitive side reactions (e.g., aspartimide formation) are mitigated by using piperidine for Boc removal instead of stronger acids. Kinetic studies using LC-MS can track coupling efficiency .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Solubility variations (e.g., ethanol vs. DCM) may reflect crystallinity or hydration states. Pre-dissolve the compound in minimal DCM before transferring to polar solvents. Systematic solubility testing under controlled temperatures and sonication (e.g., 30 min at 25°C) provides reproducible data .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing this compound’s purity data across multiple synthesis batches?

  • Methodological Answer : Use ANOVA to compare HPLC purity means (±2% RSD) across batches. Outliers (e.g., batches <95% purity) should trigger root-cause analysis (e.g., reagent quality, humidity) .

Q. How can researchers design experiments to evaluate this compound’s compatibility with non-standard coupling reagents (e.g., COMU, OxymaPure)?

  • Methodological Answer : Use a factorial design varying reagent type, equivalents, and reaction time. Monitor reaction progress via in-situ FTIR (disappearance of carbonyl peaks) and quantify yields gravimetrically after purification .

Key Considerations for Rigorous Research

  • Literature Review : Use Boolean operators (AND/OR/NOT) to filter studies on this compound synthesis and applications, avoiding non-academic sources .
  • Ethical Data Handling : Securely store spectral data (e.g., encrypted cloud storage) and validate reproducibility via peer review .
  • PICO Framework : For hypothesis-driven studies, define Population (e.g., peptide chains), Intervention (this compound coupling), Comparison (alternative protecting groups), and Outcome (yield/purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.